6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
6,6-Difluoro-3-azabicyclo[310]hexane-1-carboxylic acid is a fluorinated bicyclic compound with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of difluorinated precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological processes. The fluorine atoms can enhance the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors involved in signaling pathways.
Comparison with Similar Compounds
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione
Uniqueness: 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. The presence of fluorine atoms can significantly alter the compound's reactivity, stability, and biological activity.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c7-6(8)3-1-9-2-5(3,6)4(10)11/h3,9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFMACKAEFRXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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